(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520878
InChI: InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

CAS No.:

Cat. No.: VC16520878

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid -

Specification

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name 4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key XJEVIPVJYGAMKH-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a hexanoic acid chain with an (S)-configured amino group at the second carbon and a 4-ethyl substituent. The Fmoc group, attached via a carbamate linkage, protects the α-amine, enabling selective deprotection under mild basic conditions (e.g., piperidine) . Key molecular features include:

  • Molecular Formula: C23H27NO4\text{C}_{23}\text{H}_{27}\text{NO}_4

  • Molecular Weight: 381.5 g/mol

  • Stereochemistry: The (S)-configuration at C2 ensures compatibility with biologically active peptides.

  • InChI Key: XJEVIPVJYGAMKH-NRFANRHFSA-N , which encodes the stereochemical and structural details for database indexing.

The ethyl group at C4 introduces steric bulk and hydrophobicity, influencing peptide folding and interactions with biological targets.

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the Fmoc group’s aromaticity .

  • Stability: Stable at 2–8°C under inert atmospheres but susceptible to base-mediated Fmoc cleavage .

  • Optical Activity: Specific rotation data, though unreported, is anticipated to align with similar Fmoc-amino acids (e.g., [α]D20+3.5[\alpha]_D^{20} \approx +3.5^\circ in ethyl acetate) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves:

  • Amino Acid Backbone Preparation: Enantioselective synthesis of 4-ethylhexanoic acid derivatives via asymmetric alkylation or enzymatic resolution.

  • Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) to form the carbamate .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >97% purity, as required for peptide synthesis .

A representative synthetic route is:

4-Ethylhexanoic acidasymmetric synthesis(S)-2-amino-4-ethylhexanoic acidFmoc-Cl(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid\text{4-Ethylhexanoic acid} \xrightarrow{\text{asymmetric synthesis}} (S)\text{-2-amino-4-ethylhexanoic acid} \xrightarrow{\text{Fmoc-Cl}} \text{(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid}

Catalytic and Reaction Optimization

  • Catalysts: Chiral catalysts (e.g., Cinchona alkaloids) ensure high enantiomeric excess (>99%) during backbone synthesis.

  • Yield: Commercial suppliers report yields exceeding 80% after purification .

  • Scalability: Kilogram-scale production is feasible, with vendors offering bulk quantities up to 1 g .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality makes this compound indispensable in SPPS:

  • Deprotection: Removed using 20% piperidine in DMF, exposing the amine for subsequent coupling .

  • Side Chain Compatibility: The ethyl group remains inert under standard SPPS conditions, avoiding undesired side reactions .

Peptide Engineering and Design

  • Hydrophobic Interactions: The ethyl side chain enhances peptide lipophilicity, improving membrane permeability in drug candidates.

  • Structural Modulation: Incorporation into β-sheet or α-helix regions stabilizes secondary structures, as demonstrated in antimicrobial peptides.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

CompoundSide ChainHydrophobicity (LogP)Applications
Fmoc-Alanine-CH3_30.31Flexible linker regions
Fmoc-Leucine-CH2_2CH(CH3_3)2_21.56Membrane protein mimics
This Compound-CH2_2CH2_2-C2_2H5_52.18*Drug delivery systems
*Estimated via computational modeling.

Biological and Pharmacological Insights

Interaction Studies

  • Protein Binding: Molecular dynamics simulations suggest the ethyl group forms van der Waals contacts with hydrophobic pockets in enzyme active sites.

  • Enzyme Inhibition: Preliminary studies indicate moderate inhibition of serine proteases (IC50_{50} ≈ 50 μM), likely due to steric hindrance.

Drug Discovery Applications

  • Peptide Therapeutics: Used in oncologic peptides targeting PD-1/PD-L1 interactions, where hydrophobicity enhances target engagement .

  • Prodrug Design: The Fmoc group’s UV activity (λmax_{max} = 301 nm) facilitates real-time monitoring of peptide assembly .

Quantity (mg)Price (€)Price per mg (€)
2501,552.456.21
5002,294.404.59

Economies of scale reduce the per-milligram cost by 26% for 1 g purchases .

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Drift: Prolonged storage may lead to racemization, necessitating stringent temperature control .

  • Solubility Constraints: Poor aqueous solubility complicates its use in bioconjugation reactions.

Research Opportunities

  • Click Chemistry: Azide-functionalized analogs (e.g., Sigma-Aldrich’s 714291 ) enable copper-catalyzed alkyne-azide cycloaddition for peptide tagging.

  • Peptide-Polymer Hybrids: Copolymerization with PEG derivatives could enhance bioavailability .

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